molecular formula C15H22N2O2 B5412740 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea

1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea

Cat. No.: B5412740
M. Wt: 262.35 g/mol
InChI Key: GUCYJTFAYNKTRQ-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a methylcyclohexyl group linked through a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea typically involves the reaction of 2-methoxyphenyl isocyanate with 2-methylcyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired urea linkage. The process can be summarized as follows:

    Step 1: Preparation of 2-methoxyphenyl isocyanate.

    Step 2: Reaction of 2-methoxyphenyl isocyanate with 2-methylcyclohexylamine in an appropriate solvent, such as dichloromethane, under reflux conditions.

    Step 3: Purification of the product through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The urea moiety can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as thiols or amines under basic conditions.

Major Products:

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent for protecting amine groups.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 1-(2-Methoxyphenyl)-3-(2-methylphenyl)urea
  • 1-(2-Methoxyphenyl)-3-(2-ethylcyclohexyl)urea
  • 1-(2-Methoxyphenyl)-3-(2-methylcyclopentyl)urea

Comparison: 1-(2-Methoxyphenyl)-3-(2-methylcyclohexyl)urea is unique due to the presence of both a methoxyphenyl group and a methylcyclohexyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the cyclohexyl ring provides additional steric bulk, which can influence the compound’s binding affinity and selectivity towards molecular targets.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-methylcyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-11-7-3-4-8-12(11)16-15(18)17-13-9-5-6-10-14(13)19-2/h5-6,9-12H,3-4,7-8H2,1-2H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUCYJTFAYNKTRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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